![molecular formula C16H24N6O B2742088 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021060-85-4](/img/structure/B2742088.png)
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C16H24N6O and its molecular weight is 316.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to target various kinases . For instance, one compound was found to have significant activity on the kinase p70S6Kβ , and another compound was identified as a JAK1 selective inhibitor .
Mode of Action
This could result in altered phosphorylation of downstream proteins, affecting various cellular processes .
Biochemical Pathways
For instance, the p70S6Kβ kinase is involved in the mTOR signaling pathway, which regulates cell growth and metabolism . Similarly, JAK1 is involved in the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth .
Pharmacokinetics
One similar compound was reported to have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . The results of these tests could provide valuable insights into the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Based on its potential targets, it could influence cell growth, metabolism, and immune response .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multi-step organic reactions The core pyrazolo[3,4-d]pyrimidine structure can be formed through a cyclization reaction of a suitable pyrimidine precursor
The general synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
Introduction of the pyrrolidinyl group using nucleophilic substitution or similar reactions.
Coupling of the intermediate with a butanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis would involve optimizing these steps for high yield and purity, often using catalytic processes and advanced purification techniques like recrystallization or chromatography. Large-scale production would focus on cost-effective and environmentally friendly methods.
化学反应分析
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions at specific positions on the pyrrolidinyl or pyrazolo[3,4-d]pyrimidine rings.
Reduction: It can be reduced under suitable conditions, particularly at the carbonyl group of the butanamide moiety.
Substitution: The compound can undergo various substitution reactions, especially at the nitrogen atoms of the pyrrolidinyl group or pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidized derivatives with altered functional groups.
Reduced forms with changes in the carbonyl or other reactive sites.
Substituted products depending on the reagent and reaction conditions.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules and exploring structure-activity relationships.
Biology: Investigated for its potential interactions with biological macromolecules and pathways.
Medicine: Research into its therapeutic potential, possibly as an antiviral, anti-inflammatory, or anticancer agent.
相似化合物的比较
Comparing 3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide with structurally similar compounds can highlight its unique features and potential advantages:
Similar Compounds: Compounds with similar cores like pyrazolo[3,4-d]pyrimidine derivatives, pyrrolidinyl-substituted molecules, and various butanamide derivatives.
Uniqueness: The specific combination of these functional groups in this compound may confer unique properties such as enhanced binding affinity to certain targets, improved pharmacokinetics, or novel physical properties useful in material science.
This in-depth look at the compound reveals its complexity and potential, showcasing why it's a subject of considerable interest in various research fields
属性
IUPAC Name |
3-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12(2)9-14(23)17-5-8-22-16-13(10-20-22)15(18-11-19-16)21-6-3-4-7-21/h10-12H,3-9H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZYKAOELTVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
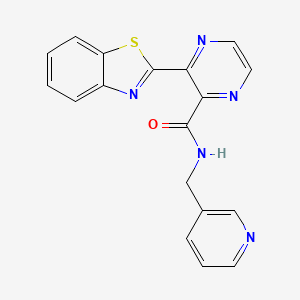
![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742006.png)
![6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2742007.png)
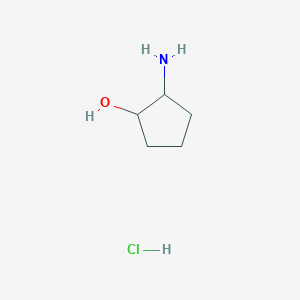
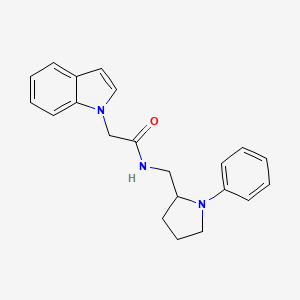
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)
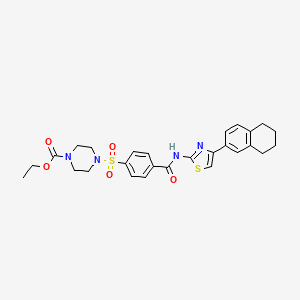
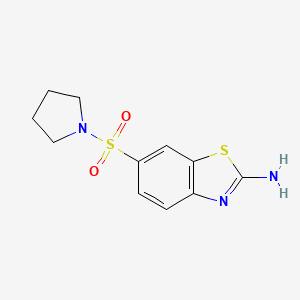
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)
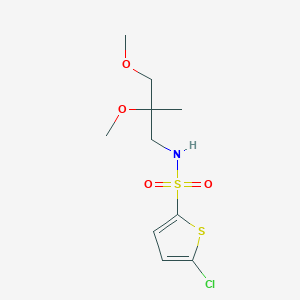
![2-[(1-cyclobutanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2742025.png)
![2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B2742026.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)
